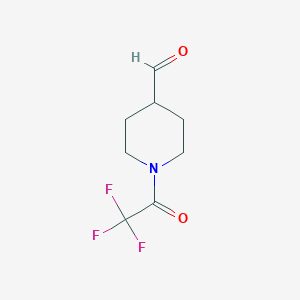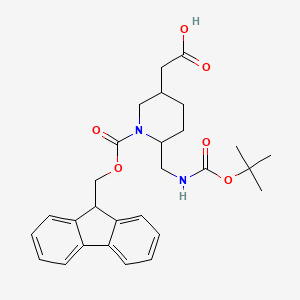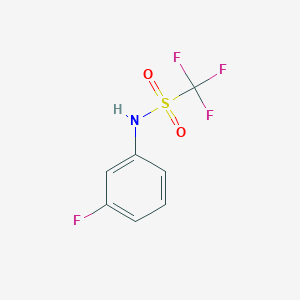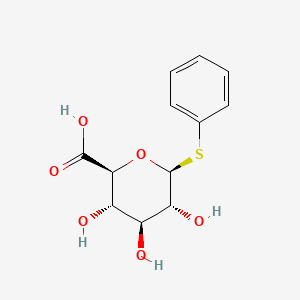
1-(Trifluoroacetyl)piperidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroacetyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C8H10F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which in turn is bonded to a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of piperidine with trifluoroacetic anhydride to form 1-(trifluoroacetyl)piperidine. This intermediate is then subjected to formylation to introduce the carbaldehyde group, resulting in the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 1-(trifluoroacetyl)piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(Trifluoroacetyl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(trifluoroacetyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-(Trifluoroacetyl)piperidine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
4-Piperidone: Contains a ketone group instead of the trifluoroacetyl group, resulting in different chemical properties and reactivity.
N-(Trifluoroacetyl)piperidine: Similar structure but with variations in functional groups, leading to distinct applications and reactivity .
Uniqueness: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde is unique due to the presence of both trifluoroacetyl and carbaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
401948-16-1 |
|---|---|
Formule moléculaire |
C8H10F3NO2 |
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroacetyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h5-6H,1-4H2 |
Clé InChI |
SHLBENDDCRQOCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C=O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)




![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)


